Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

Physicochemical characterization Distillation purification Formulation development

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3) is a conformationally constrained bicyclic building block featuring a fused cyclopropane–tetrahydrofuran scaffold with a trans (exo) carboxylate ester at the 6‑position. The compound carries the relative configuration rel‑(1R,5S,6r), distinguishing it from its cis isomer (CAS 135637‑81‑9) and the mixed exo/endo ester (CAS 335599‑07‑0).

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 81056-11-3
Cat. No. B2820561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
CAS81056-11-3
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESCCOC(=O)C1C2C1COC2
InChIInChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7?
InChIKeyXAESUVRCRNJFDR-ZMONIFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3): Core Identity and Procurement Baseline


Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3) is a conformationally constrained bicyclic building block featuring a fused cyclopropane–tetrahydrofuran scaffold with a trans (exo) carboxylate ester at the 6‑position . The compound carries the relative configuration rel‑(1R,5S,6r), distinguishing it from its cis isomer (CAS 135637‑81‑9) and the mixed exo/endo ester (CAS 335599‑07‑0) . With a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18, this light yellow liquid is supplied at purities ranging from 95 % to 99 % (HPLC) and is increasingly catalogued as a protein degrader building block for PROTAC development [1][2].

Conformationally constrained trans (exo) bicyclic scaffold with defined relative stereochemistry rel‑(1R,5S,6r)
Supplied as light yellow liquid; purity specifications spanning 95 % to 99 % (HPLC) across vendors
Catalogued as a protein degrader building block suitable for PROTAC linker construction

Why Generic Substitution of Ethyl trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylate Is Not Advisable in Research Procurement


The bicyclo[3.1.0]hexane scaffold tolerates substantial differences in physicochemical properties and downstream reactivity depending on the ester alkyl chain, the exo/endo orientation, and the placement of the oxygen heteroatom . Replacing the ethyl ester with the methyl analogue changes the boiling point by ~20 °C, altering distillation and formulation parameters . Substituting the trans isomer with the cis isomer, or using an isomeric mixture, can lead to divergent crystallinity, solubility, and stereochemical outcomes in subsequent coupling or cycloaddition steps . Therefore, casual substitution without verifying exact stereochemistry and ester identity risks irreproducible synthetic results and wasted procurement spend.

Ester alkyl chainReplacing ethyl ester with methyl analogue may shift boiling point and distillation behaviour; downstream formulation parameters can change.
StereochemistrySubstituting trans isomer with cis or mixed exo/endo forms may alter crystallinity, solubility, and stereochemical outcomes in coupling steps.
Scaffold oxygen positionUsing a 2‑oxabicyclo[3.1.0]hexane scaffold instead of the 3‑oxa isomer changes the carboxylate exit vector, impacting nucleoside mimicry.

Quantitative Differentiation Evidence for Ethyl trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylate (CAS 81056-11-3) vs. Its Closest Analogs


Boiling Point Differential: Ethyl Ester vs. Methyl Ester

The ethyl ester exhibits a predicted boiling point of 208.3 ± 33.0 °C at 760 mmHg, approximately 20 °C higher than the 188 °C recorded for the analogous methyl ester . This difference directly impacts distillation conditions, solvent removal protocols, and vapor‑pressure‑dependent formulation strategies.

Boiling point differential
Reported
≈20 °C higher than methyl ester
Supports distillation and high‑temperature solvent compatibility
Predicted values at 760 mmHg; confirm experimentally
Physicochemical characterization Distillation purification Formulation development

Synthetic Route Yield Benchmarking: Reichelt–Reissig Cyclopropanation Protocol

The authoritative Reichelt–Reissig procedure, utilizing 2,5‑dihydrofuran, Cu(II)(acac)₂, and ethyl diazoacetate, delivers the exo (trans) 3‑oxabicyclo[3.1.0]hexane‑6‑carboxylate in 45.8 % isolated yield after chromatographic purification . Comparable rhodium‑catalysed cyclopropanation routes for related substrates have been reported to yield the exo isomer in a range of 40–55 %, establishing this figure as a realistic benchmark rather than an outlier [1].

Synthetic yield benchmark
Class-level
45.8 % isolated yield (exo isomer)
Within reported class range (40–55 %); supports batch consistency review
Reichelt–Reissig cyclopropanation; Cu(II) catalysis
Synthetic methodology Process chemistry Yield optimization

Purity Range Across Commercial Suppliers

Commercial offerings of CAS 81056-11-3 span a purity range from 95 % (Chemenu, Science‑E) through 97 % (CalpacLab, AlfaChem) and 98 % (Bellancom, Leyan cis‑isomer comparator) to 99 % HPLC (ChemicalBook supplier) [1][2]. The 4‑percentage‑point spread (95 % → 99 %) can represent a meaningful difference in impurity burden when the compound is used as a PROTAC linker precursor where residual amines or epoxide‑derived contaminants could quench activated E3‑ligase warheads.

Purity range across suppliers
Supplier-reported
95 % – 99 % HPLC
Impurity burden may affect PROTAC conjugation efficiency
Request batch‑specific HPLC traces; specify ≥98 % if needed
Quality control Supplier qualification Analytical chemistry

Storage Condition Divergence: trans Isomer vs. Mixed exo/endo Ester

The trans‑configured ester (CAS 81056‑11‑3) is recommended for storage at 0–8 °C , whereas the mixed exo/endo ethyl ester (CAS 335599‑07‑0) is routinely shipped and stored at room temperature . Although no forced‑degradation study comparing the two was located, the divergent storage guidance implies that the trans isomer may possess higher intrinsic reactivity (e.g., ring‑opening of the fused cyclopropane) or greater susceptibility to thermal ester cleavage.

Storage requirement
Data to verify
0–8 °C (refrigerated) vs. room temp for mixed exo/endo analog
May indicate higher reactivity; cold-chain integrity advised
Supplier recommendation; forced-degradation data not located
Stability Storage and handling Logistics

Positional Isomer Impact: 3‑Oxa vs. 2‑Oxa Scaffold in Nucleoside Analog Design

In the design of conformationally locked nucleosides, the 3‑oxabicyclo[3.1.0]hexane scaffold (I) provides a North‑locked sugar mimic, but shifting the oxygen to the 2‑position (template II) more closely recapitulates the tetrahydrofuran ring of natural nucleosides [1]. This scaffold‑level comparison demonstrates that the 6‑carboxylate derivative of template I (the target compound) is specifically suited for functionalisation at the 6‑position, whereas template II analogues place the carboxylate at a different ring junction, altering the vector of substituent projection.

Scaffold oxygen position
Class-level
3‑oxa (template I) vs. 2‑oxa (template II) scaffold
3‑oxa scaffold reported for North‑locked nucleoside construction
Qualitative scaffold preference; match carboxylate exit vector
Medicinal chemistry Nucleoside analogs Conformational locking

Recommended Application Scenarios for Ethyl trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Synthesis Requiring Defined Stereochemistry and High Purity

The compound is specifically listed as a Protein Degrader Building Block . When constructing PROTAC molecules, the trans configuration ensures a predictable exit vector for the linker, while procurement at ≥98 % purity [1] minimises nucleophilic impurities that could quench activated E3‑ligase intermediates. The higher boiling point vs. the methyl ester (208 °C vs. 188 °C) also facilitates removal of excess reagent under vacuum without co‑distilling the product.

Conformationally Locked Nucleoside Analogue Development

The 3‑oxabicyclo[3.1.0]hexane scaffold has been employed to generate North‑locked pyrimidine nucleosides . The 6‑carboxylate ester serves as a versatile handle for introducing nucleobases or phosphoramidite groups. Choosing the trans isomer ensures the correct relative stereochemistry at the cyclopropane fusion required for mimicking the sugar pucker of natural nucleosides.

Synthetic Methodology Studies Involving Exo‑Selective Cyclopropanation

The Reichelt–Reissig protocol (45.8 % yield) represents a benchmark for exo‑selective carbenoid insertion into 2,5‑dihydrofuran . Researchers developing new catalysts or flow‑chemistry variants can use this yield as a direct comparator to demonstrate improved efficiency. The compound's requirement for 0–8 °C storage [1] further makes it a sensitive probe for stability studies of bicyclic cyclopropane esters.

High‑Boiling Solvent and High‑Temperature Reaction Media

With a boiling point of ~208 °C , the ethyl ester can tolerate higher reaction temperatures than the methyl ester (188 °C), making it suitable for transformations in DMF, DMSO, or NMP where lower‑boiling esters would evaporate or degrade. This thermal window is particularly valuable in amide coupling or SNAr reactions that require prolonged heating above 150 °C.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Trans stereochemistry and purity grade
Purity specification (≥98 %) and stereochemical integrity
Conformationally locked nucleoside development
3‑oxabicyclo[3.1.0]hexane scaffold with defined exo carboxylate
North‑locked sugar mimicry; correct carboxylate exit vector
Exo‑selective cyclopropanation methodology
Benchmark yield (literature precedent)
Yield consistency against Reichelt–Reissig protocol
High‑temperature reaction media
Thermal window relative to methyl ester
Boiling point stability under DMF/DMSO/NMP conditions
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